7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride
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Overview
Description
The compound “Methyl 5,6,7,8-tetrahydroimidazo [1,5-a]pyridine-6-carboxylate” has a CAS Number of 139183-91-8 and a molecular weight of 180.21 .
Molecular Structure Analysis
The InChI code for “Methyl 5,6,7,8-tetrahydroimidazo [1,5-a]pyridine-6-carboxylate” is 1S/C9H12N2O2/c1-13-9 (12)7-2-3-8-4-10-6-11 (8)5-7/h4,6-7H,2-3,5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure .
Chemical Reactions Analysis
There is a report on the discovery and structure–activity relationship of a novel class of P. gingivalis QC inhibitors according to a tetrahydroimidazo [4,5- c ]pyridine scaffold .
Physical and Chemical Properties Analysis
“Methyl 5,6,7,8-tetrahydroimidazo [1,5-a]pyridine-6-carboxylate” is a solid or liquid at room temperature .
Scientific Research Applications
Anti-inflammatory and Analgesic Activity
- Synthesis and Activity Testing : A study focused on the synthesis of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids, which showed notable anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities (Abignente et al., 1982).
- Evaluation of Derivatives : Another research synthesized 2‐phenylimidazo[1,2‐a]pyridine‐3‐carboxylic esters, acids, and amides, finding that 6‐methyl‐2‐phenylimidazo[1,2‐a]pyridine‐3‐carboxylic acid exhibited significant antiinflammatory and analgesic activity (Di Chiacchio et al., 1998).
Catalytic Synthesis and Tautomerism
- Catalytic Synthesis : A novel one-pot catalytic synthesis of bicyclic imidazole derivatives was achieved, producing 8-Hydroxy-6-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine via tandem hydroformylation-cyclization sequence (Bäuerlein et al., 2009).
- Unusual Tautomerism : Research highlighted the synthesis of dihydro-imidazo- and -pyrimido-[1,2-a]pyrimidines, revealing unusual tautomerism in these compounds (Clark & Curphey, 1977).
Supramolecular Aggregation and Conformational Features
- Structural Modifications and Aggregation : A study explored how structural modifications in thiazolopyrimidines lead to changes in supramolecular aggregation and provided insights into their conformational features (Nagarajaiah & Begum, 2014).
Antifungal Activity
- Synthesis and Antifungal Evaluation : The synthesis of new tetrahydroimidazo[1,2-a]pyridine derivatives was conducted, and their anticandidal activity and cytotoxicity were evaluated, with some compounds showing strong inhibitory activity against Candida species (Ozdemir et al., 2010).
Antimicrobial Activity
- Synthesis and Antimicrobial Evaluation : Novel compounds synthesized from 6-methyl-N′-(4-(pyridine-3-yl)pyrimidin-2-yl)benzene-1,3-diamine showed good inhibition towards antimicrobial activity, with some compounds being more effective than others (Patoliya & Kharadi, 2013).
Photophysical Properties
- Emissive Properties of Organic Dyes : A study on the synthesis of 2-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-yl)phenols revealed these compounds as a new class of large Stokes shift organic dyes with intense fluorescence and high quantum yields (Marchesi et al., 2019).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
7-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.ClH/c1-6-2-3-11-7(9(12)13)5-10-8(11)4-6;/h5-6H,2-4H2,1H3,(H,12,13);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIIQFMDJAYJNHH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN2C(=NC=C2C(=O)O)C1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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